4-(Benzyloxy)phenyl dodecanoate
Overview
Description
“4-(Benzyloxy)phenyl dodecanoate” is a chemical compound with the CAS Number: 6638-98-8 . It has a molecular weight of 382.54 and a linear formula of C25H34O3 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C25H34O3 . The empirical formula is also represented as C25H34O3 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 382.54 . The storage temperature is recommended to be at room temperature in a dry, sealed environment .Scientific Research Applications
Detection and Recovery of Metal Ions
Research into the development of adsorbents with specific organic ligands demonstrates the potential for efficient detection and recovery of metal ions, such as cerium(III), from aqueous solutions. These materials rely on stable complex formation between the ligand and metal ions, offering a sensitive, selective, and cost-effective method for metal ion capture in various practical operations (M. R. Awual et al., 2015).
Liquid Crystalline Materials
The synthesis and characterization of liquid crystalline polymers containing mesogenic units, which include various alkyl chain lengths and terminal groups, highlight their unique thermotropic behaviors. These materials demonstrate potential for applications in advanced materials science, including the development of novel liquid crystal displays and sensors (V. Percec, J. Heck, 1990).
Luminescent Materials
New cyanopyridone-based materials have been synthesized and found to exhibit luminescent properties with potential applications in lighting and display technologies. These compounds display strong absorption and emission bands, with their molecular organization contributing to the ambient temperature hexagonal columnar phase, indicating their suitability for optoelectronic devices (A. N., A. V. Adhikari, 2014).
Catalysis and Chemical Synthesis
Research on solid acid catalysts, such as acidic zeolite mordenite, for the alkylation of benzene with alkenes demonstrates the potential for efficient synthesis of industrially relevant chemicals. This catalytic process emphasizes the importance of selectivity towards specific products and highlights the potential for more sustainable chemical manufacturing processes (R. Ghosh et al., 2004).
Safety and Hazards
The safety information available indicates that “4-(Benzyloxy)phenyl dodecanoate” has hazard statements H315-H319 . This suggests that it may cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It is known that similar compounds have been evaluated for their antimicrobial activity , suggesting potential targets could be microbial enzymes or structures.
Mode of Action
Based on its structural similarity to other phenolic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Phenolic compounds are known to interfere with various cellular processes, including cell wall synthesis, protein synthesis, and nucleic acid synthesis . They can also disrupt the cell membrane, leading to leakage of cell contents .
Pharmacokinetics
Its lipophilicity (log po/w) is predicted to be high , which could influence its absorption and distribution within the body.
Result of Action
Similar compounds have shown antimicrobial activity , suggesting that it may lead to the death of microbial cells.
Properties
IUPAC Name |
(4-phenylmethoxyphenyl) dodecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O3/c1-2-3-4-5-6-7-8-9-13-16-25(26)28-24-19-17-23(18-20-24)27-21-22-14-11-10-12-15-22/h10-12,14-15,17-20H,2-9,13,16,21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQBVNBXTOTEPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286985 | |
Record name | 4-(benzyloxy)phenyl dodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6638-98-8 | |
Record name | NSC48485 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48485 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(benzyloxy)phenyl dodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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